1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-4-6-15(20)19-9-7-18(8-10-19)13-11-14(21-5-2)17-12(3)16-13/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXOQRUOCFDPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced by reacting the piperazine derivative with 6-ethoxy-2-methylpyrimidine-4-carbaldehyde under basic conditions.
Acylation: The final step involves the acylation of the piperazine nitrogen with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential analgesic and opioid properties, making it a candidate for pain management therapies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. It acts as an agonist, mimicking the action of endogenous opioids, leading to analgesic effects. The binding to the receptor triggers a cascade of intracellular events, including inhibition of adenylate cyclase, reduced cAMP levels, and modulation of ion channels, resulting in decreased neuronal excitability and pain perception.
Comparison with Similar Compounds
The compound belongs to a family of 1-(piperazin-1-yl)butan-1-one derivatives , where structural variations in the aryl/pyrimidine substituents and linker modifications significantly alter physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) reduce synthetic yields due to steric and electronic challenges .
- The ethoxy group in the target compound may offer improved solubility compared to halogenated analogs.
Spectroscopic and Electronic Properties
- NMR Shifts :
- The 6-ethoxy-2-methylpyrimidin-4-yl group in the target compound would exhibit distinct aromatic proton signals compared to analogs. For example:
- Compound 10 (nitrophenyl): Aromatic protons at 8.14 ppm (downfield due to nitro group) .
Compound 9 (bis-trifluoromethylphenyl): Split aromatic signals from CF₃-induced deshielding .
- The ethoxy group’s oxygen atom may cause upfield shifts in adjacent protons due to electron-donating effects.
IR Spectroscopy :
- The carbonyl stretch (~1700 cm⁻¹) is consistent across analogs.
- Nitro groups (e.g., in Compound 10) show strong absorption near 1520 cm⁻¹ .
Biological Activity
1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one, with CAS number 946371-53-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C15H24N4O2, with a molecular weight of 292.38 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and an ethoxy group, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 946371-53-5 |
| Molecular Formula | C15H24N4O2 |
| Molecular Weight | 292.38 g/mol |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Anticancer Activity : Some derivatives have shown promising anticancer effects, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. For instance, studies have reported IC50 values in the micromolar range for related compounds, suggesting potential for further development as anticancer agents .
Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of apoptotic pathways. Flow cytometry analyses have demonstrated that certain derivatives can induce apoptosis in cancer cells by increasing caspase activity and altering cell cycle progression .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Activity : A study investigated a series of piperazine derivatives and found that those containing pyrimidine rings exhibited significant cytotoxicity against various cancer cell lines. The most active compounds had IC50 values ranging from 0.11 to 1.47 µM against MCF-7 cells .
- Structural Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. For example, the introduction of electron-donating groups at specific positions on the aromatic ring was associated with increased potency against cancer cell lines .
- Inhibition Studies : Other studies focused on the inhibition of carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. Some derivatives demonstrated selective inhibition at nanomolar concentrations, indicating potential as therapeutic agents in oncology .
Summary of Findings
The biological activity of this compound appears promising based on its structural analogs. Key findings include:
| Activity Type | Observed Effects | IC50 Values (µM) |
|---|---|---|
| Anticancer | Induction of apoptosis in MCF-7 cells | 0.11 - 1.47 |
| Carbonic Anhydrase Inhibition | Selective inhibition at nanomolar concentrations | <10 |
Q & A
Basic Research Questions
Q. How can synthetic routes for 1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one be optimized using coupling reagents?
- Methodology : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective coupling agents for forming amide or ketone bonds in similar piperazine derivatives. For example, compounds like 1-(4-(4-acetylphenyl)piperazin-1-yl)butan-1-one were synthesized via EDC-mediated coupling of carboxylic acids with piperazine intermediates, followed by flash chromatography purification . Reaction conditions (e.g., room temperature, 12–24 hours) and stoichiometric ratios (e.g., 1:1.3 for amine:carbonyl reagent) should be systematically varied to maximize yield.
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2), pyrimidine protons (δ ~6.5–8.5 ppm), and piperazine backbone (δ ~2.5–3.5 ppm). Compare with analogs like 1-(4-(4-nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one, where NMR confirmed aryl and alkyl linkages .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion [M+H]+ and fragmentation patterns.
- Melting Point : Compare with structurally related compounds (e.g., 78–79°C for similar ketone-piperazine derivatives) .
Q. How can reaction intermediates be purified to avoid side products?
- Methodology : Flash chromatography using gradients of ethyl acetate/hexane (e.g., 9.5:0.5) effectively separates intermediates. For example, alkylation of 1-(benzo[d]thiazol-2-yl)-5-iodopentan-1-one with piperazine derivatives required column purification to isolate the target compound .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity for serotonin or dopamine receptors?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the pyrimidine-piperazine core and receptor binding pockets (e.g., 5-HT1A or D2 receptors). Compare with known ligands like azaperone (a butyrophenone antipsychotic) to identify key pharmacophoric features .
- QSAR Modeling : Corporate substituent effects (e.g., ethoxy vs. methoxy groups) on logP and polar surface area to predict blood-brain barrier penetration .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. For example, piperazine derivatives often hydrolyze in acidic conditions, requiring protective prodrug strategies .
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation of the ethoxy group or pyrimidine ring .
Q. What role does the ethoxy group play in modulating biological activity compared to other substituents?
- Methodology : Synthesize analogs with methoxy, hydroxy, or halogen substituents at the pyrimidine 6-position. Test in vitro assays (e.g., enzyme inhibition or receptor binding) to establish structure-activity relationships (SAR). For example, replacing ethoxy with methylsulfanyl in a related pyrimidine-piperazine compound altered potency against bacterial targets .
Key Considerations for Experimental Design
- Contradictions in Evidence : While EDC/TBTU coupling is widely used , some studies report side reactions (e.g., over-alkylation) when using excess reagents. Validate purity at each step via TLC or LC-MS.
- Biological Assays : Prioritize target selectivity by screening against related receptors (e.g., 5-HT vs. dopamine receptors) to avoid off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
